molecular formula C26H38NNaO7S B1613412 Sodium taurodehydrocholate CAS No. 57011-24-2

Sodium taurodehydrocholate

Cat. No. B1613412
CAS RN: 57011-24-2
M. Wt: 531.6 g/mol
InChI Key: RKSAYDXINPFQGF-PFGONMSQSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium taurodehydrocholate is a chemical compound with the molecular formula C26H38NNaO7S . It is a sodium salt of taurodehydrocholic acid . The compound is used in various applications, including as a component in some laboratory chemicals .


Molecular Structure Analysis

Sodium taurodehydrocholate has been studied for its microstructural characteristics . The compound has been characterized using techniques such as dynamic light scattering (DLS), small-angle neutron scattering (SANS), and electron microscopy .

Safety And Hazards

Sodium taurodehydrocholate may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle this compound with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

properties

IUPAC Name

sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKSAYDXINPFQGF-PFGONMSQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

517-37-3 (Parent)
Record name Sodium taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium taurodehydrocholate

CAS RN

57011-24-2
Record name Sodium taurodehydrocholate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium taurodehydrocholate
Reactant of Route 2
Sodium taurodehydrocholate
Reactant of Route 3
Sodium taurodehydrocholate
Reactant of Route 4
Sodium taurodehydrocholate
Reactant of Route 5
Sodium taurodehydrocholate
Reactant of Route 6
Sodium taurodehydrocholate

Citations

For This Compound
37
Citations
A Firpi, JT Walker, L Lack - Journal of Lipid Research, 1975 - ASBMB
… in bile during ileal perfusion with sodium taurodehydrocholate. Each bar represents total … studied with sodium taurocholate and sodium taurodehydrocholate as the test substrates. As …
Number of citations: 32 www.jlr.org
ER O'Máille - The Journal of Physiology, 1980 - Wiley Online Library
… Solutions of pure synthetic sodium taurodehydrocholate (grade A, Calbiochem, San Diego, California, USA) were prepared as follows: the material was dissolved in water to give a 0-…
Number of citations: 42 physoc.onlinelibrary.wiley.com
AL Baker, RAB Wood, AR Moossa… - The Journal of Clinical …, 1979 - Am Soc Clin Investig
… Determinants of bile flow measured during sodium taurodehydrocholate administration. To … secretion rate in fouranimals infused with sodium taurodehydrocholate 3.5 umol/min for 1.5 h …
Number of citations: 63 www.jci.org
MO Reynier, CH Marteau, JL Vigne, A Mule, C Crotte… - Lipids, 1977 - Wiley Online Library
… The effects of two primary bile salts, sodium taurocholate and sodium taurochenodeoxycholate, and that of sodium taurodehydrocholate (a synthetic bile salt unable to form micelles) in …
Number of citations: 1 aocs.onlinelibrary.wiley.com
MN CAYEN - The American Journal of Clinical Nutrition, 1970 - academic.oup.com
Male albino rats were fed neomycin as 0.5% of the drinking water for 14 days. Liver homogenates and intestinal sections were prepared and incubated simultaneously with 2- 14 C-…
Number of citations: 16 academic.oup.com
EJ Mroszczak, S Riegelman - Journal of Pharmacokinetics and …, 1978 - Springer
… Sodium taurodehydrocholate was infused as the choleretic agent initially (0-5 hr) followed by taurocholate (5-8.5 hr). Before this experiment was started, bile flow to the duodenum was …
Number of citations: 3 link.springer.com
RV Rege, CC Webster, JD Ostrow - Journal of lipid research, 1988 - Elsevier
The rate of peroxidation of unbound, unconjugated bilirubin (UCB) was used to assess the interactions of UCB with four taurine-conjugated bile salts at pH 8.2, 37 degrees C, and an …
Number of citations: 31 www.sciencedirect.com
TJ Layden, E Elias, JL Boyer - The Journal of Clinical …, 1978 - Am Soc Clin Investig
… Animals were infused with sodium taurodehydrocholate (120tmol/h)followedby5 mM LaCl in 0.1 M Tris pH 7.4 for 3 min intraportally and fixation-perfusion with 2.5% glutaraldehyde in …
Number of citations: 129 www.jci.org
L Accatino, P Gavilán, A Contreras… - The Journal of …, 1984 - translationalres.com
… In groups of five rats subjected to HBR for 90 minutes, a sodium taurocholate or a sodium taurodehydrocholate solution (12 mmol/L) in saline solution was infused into a jugular vein at a …
Number of citations: 12 www.translationalres.com
Y Uda, T Itoh - The Journal of Biochemistry, 1983 - jstage.jst.go.jp
J. Biochem. 93, 847-855 (1983) The enzyme has been purified from mamma lian tissues (1-5), plants (6-8), bacteria (9-13), and ma Page 1 J. Biochem. 93, 847-855 (1983) Purification …
Number of citations: 15 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.